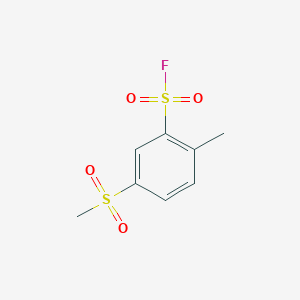
(1-Bromo-2-methylbut-3-en-2-yl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromo-2-methylbut-3-en-2-yl)cyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by the presence of a bromine atom, a methyl group, and a cyclopropane ring, making it a unique and interesting molecule for various chemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylbut-3-en-2-yl)cyclopropane can be achieved through several methods. One common approach involves the bromination of 2-methylbut-3-en-2-ylcyclopropane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Bromo-2-methylbut-3-en-2-yl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Applications De Recherche Scientifique
(1-Bromo-2-methylbut-3-en-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (1-Bromo-2-methylbut-3-en-2-yl)cyclopropane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclopropane ring can undergo ring-opening reactions, which are important in the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-methyl-2-butene: Similar in structure but lacks the cyclopropane ring.
1-Chloro-3-methyl-2-butene: Contains a chlorine atom instead of bromine.
Cyclopropylmethyl bromide: Contains a cyclopropane ring but differs in the position of the bromine atom
Uniqueness
(1-Bromo-2-methylbut-3-en-2-yl)cyclopropane is unique due to the presence of both a bromine atom and a cyclopropane ring in its structure. This combination imparts distinct chemical reactivity and makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C8H13Br |
|---|---|
Poids moléculaire |
189.09 g/mol |
Nom IUPAC |
(1-bromo-2-methylbut-3-en-2-yl)cyclopropane |
InChI |
InChI=1S/C8H13Br/c1-3-8(2,6-9)7-4-5-7/h3,7H,1,4-6H2,2H3 |
Clé InChI |
YLRBTASZTPOJOU-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)(C=C)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



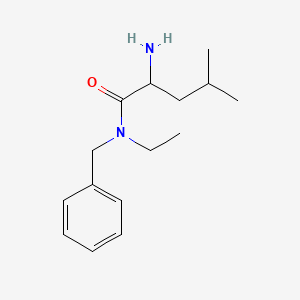
amine](/img/structure/B13207035.png)
![2-[5-Nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13207040.png)
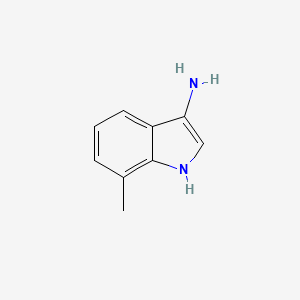

amine](/img/structure/B13207070.png)
![1-[(Pyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207076.png)
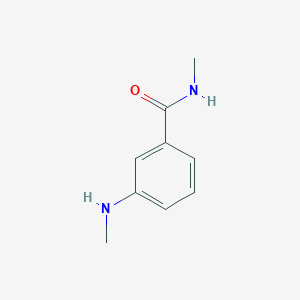
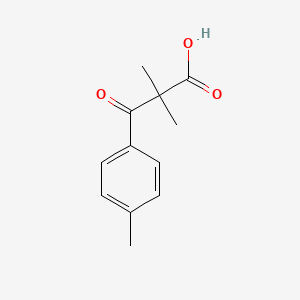
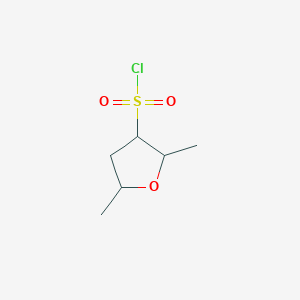
![N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide](/img/structure/B13207105.png)
![Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13207107.png)
